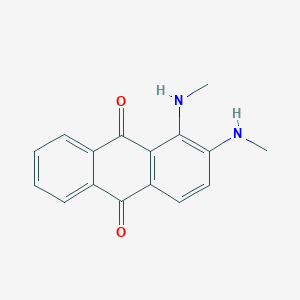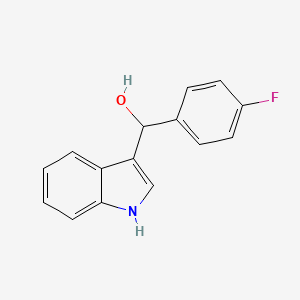
(4-Fluorophenyl)(1H-indol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorophenyl)(1H-indol-3-yl)methanol is a compound that combines the structural features of both indole and fluorophenyl groups. Indole is a heterocyclic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The fluorophenyl group introduces a fluorine atom into the phenyl ring, which can significantly alter the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(1H-indol-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with indole in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol. The reaction proceeds as follows:
Step 1: Dissolve 4-fluorobenzaldehyde and indole in methanol.
Step 2: Add sodium borohydride slowly to the reaction mixture while stirring.
Step 3: Allow the reaction to proceed at room temperature for several hours.
Step 4: Quench the reaction by adding water and extract the product using an organic solvent like dichloromethane.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, such as temperature, pressure, and reagent addition rates. Additionally, solvent recycling and waste minimization strategies are often employed to make the process more sustainable.
化学反応の分析
Types of Reactions
(4-Fluorophenyl)(1H-indol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of (4-fluorophenyl)(1H-indol-3-yl)ketone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Formation of substituted indole derivatives with different functional groups replacing the fluorine atom.
科学的研究の応用
(4-Fluorophenyl)(1H-indol-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4-Fluorophenyl)(1H-indol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets due to its structural similarity to tryptophan, a natural amino acid. The fluorophenyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets or forming hydrogen bonds.
類似化合物との比較
Similar Compounds
(4-Chlorophenyl)(1H-indol-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(4-Bromophenyl)(1H-indol-3-yl)methanol: Contains a bromine atom, which can alter its reactivity and biological activity.
(4-Methylphenyl)(1H-indol-3-yl)methanol: The methyl group can affect the compound’s lipophilicity and metabolic stability.
Uniqueness
(4-Fluorophenyl)(1H-indol-3-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase binding affinity to biological targets, and improve the compound’s overall pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H12FNO |
|---|---|
分子量 |
241.26 g/mol |
IUPAC名 |
(4-fluorophenyl)-(1H-indol-3-yl)methanol |
InChI |
InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,15,17-18H |
InChIキー |
WFENCDJWDRXXCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


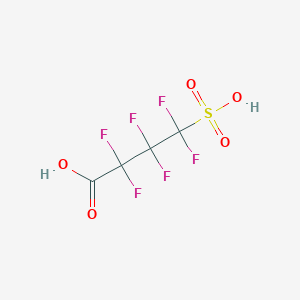
![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
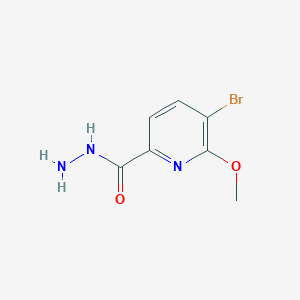

![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
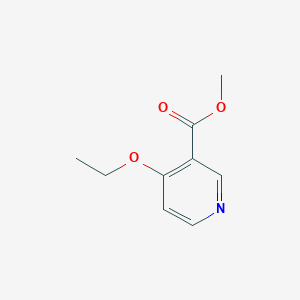

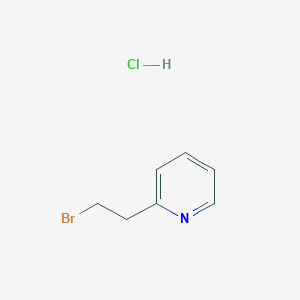
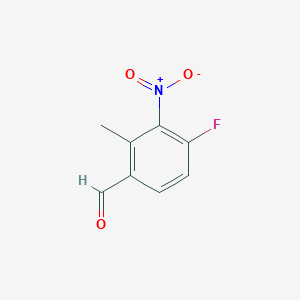

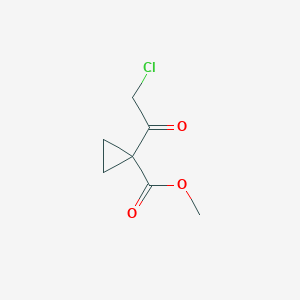

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
